(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features an amino group and an imidazole ring The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of ammonium acetate and 1,2-diketones in a solventless microwave-assisted reaction to produce imidazoles .
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of metal catalysts, high-temperature conditions, and specialized reagents to facilitate the formation of the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme function and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important for its biological activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid.
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
1-methylimidazole: A methylated derivative of imidazole, used as a solvent and catalyst in organic synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a methyl-substituted imidazole ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
KPXZHGSVPBCQDU-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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